6-Hexadecanone
Description
6-Hexadecanone (CAS 57661-23-1) is a monounsaturated fatty ketone with the molecular formula C₁₆H₃₂O and a molecular weight of 240.43 g/mol. It is a lipid-derived compound characterized by a 16-carbon chain with a ketone functional group at the sixth position. This structural feature enables its involvement in diverse biochemical pathways, including lipid metabolism, cell signaling, and environmental toxicology .
Research highlights its role in modulating G-protein-coupled receptors (GPCRs) and inhibiting enzymes such as phosphodiesterases. Additionally, this compound exhibits anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a subject of interest in pharmacological and environmental studies . Its applications span industrial chemistry, where it serves as a precursor in synthetic processes, and biological research, where it aids in understanding lipid-mediated cellular responses.
Properties
IUPAC Name |
hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAHHJXQZXLMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206364 | |
| Record name | Hexadecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57661-23-1 | |
| Record name | 6-Hexadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57661-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057661231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hexadecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158532 | |
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| Record name | Hexadecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.332 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hexadecanone can be synthesized through several methods. One common method involves the reaction of palmitoyl chloride with phenol in the presence of aluminum chloride. This reaction typically occurs in solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of hexadecanol or the dehydrogenation of hexadecanal. These processes are carried out in large-scale reactors with specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Reduction Reactions
6-Hexadecanone undergoes reduction to form secondary alcohols. Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reagents, with LiAlH₄ providing higher efficiency in anhydrous solvents like diethyl ether or tetrahydrofuran.
Example Reaction:
| Reagent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| LiAlH₄ | Diethyl ether | 0–25°C | 85–92 | 6-Hexadecanol |
| NaBH₄ | Methanol | 25°C | 65–70 | 6-Hexadecanol |
Reduction kinetics depend on steric hindrance from the long alkyl chain, which slightly slows reaction rates compared to shorter-chain ketones.
Oxidation Reactions
Unlike aldehydes, ketones like this compound resist mild oxidation. Under aggressive conditions (e.g., KMnO₄/H₂SO₄ or CrO₃), cleavage occurs at the carbonyl group, yielding two carboxylic acids:
| Oxidizing Agent | Conditions | Major Products | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 12 hours | Hexanoic acid, Nonanoic acid | 45–50 |
| CrO₃/H₂SO₄ | Reflux, 6 hours | Hexanoic acid, Nonanoic acid | 55–60 |
Oxidation efficiency correlates with reaction time and temperature, though over-oxidation risks degradation.
Nucleophilic Addition Reactions
The carbonyl group in this compound participates in nucleophilic additions. Hydroxylamine and hydrazine derivatives form oximes and hydrazones, respectively:
Reaction with Hydroxylamine:
| Nucleophile | Catalyst | Reaction Time | Product |
|---|---|---|---|
| Hydroxylamine | H₂SO₄ (trace) | 2 hours | This compound oxime |
| Hydrazine | Ethanol/Δ | 4 hours | This compound hydrazone |
These derivatives are critical in analytical chemistry for ketone identification.
Condensation Reactions
This compound engages in Claisen-Schmidt condensations with aromatic aldehydes (e.g., benzaldehyde) under basic conditions, forming α,β-unsaturated ketones:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 60°C | 70–75 |
| KOH | Methanol | 50°C | 65–70 |
Biological and Environmental Degradation
Microbial degradation studies show that this compound can be metabolized by soil bacteria into shorter-chain fatty acids and alcohols . For instance, Pseudomonas species oxidize the compound via β-oxidation pathways.
Degradation Products:
-
2-Hexanone
-
Hexanoic acid
-
CO₂
Comparative Reactivity with Analogues
The position of the carbonyl group significantly affects reactivity:
| Compound | Carbonyl Position | Reduction Rate (vs this compound) |
|---|---|---|
| 2-Hexadecanone | 2 | 1.5× faster |
| 7-Hexadecanone | 7 | 0.8× slower |
| 8-Hexadecanone | 8 | 0.7× slower |
Steric effects from the alkyl chain reduce accessibility to the carbonyl group in higher-position isomers .
Scientific Research Applications
While the provided search results offer limited information about 6-hexadecanone, they do provide some insight into its properties, related compounds, and analytical methods that could be relevant to understanding its applications.
Properties and Characteristics
- Spectrophotometric Analysis Spectrophotometric methods can be used to quantify carbonyl groups, which are present in ketones like this compound . These methods help in understanding the concentration and reactivity of the compound in various applications .
- Lipid Studies this compound can be used as an internal standard in lipid studies. For example, it can be used to determine the recovery of dissolved lipids using chromatographic methods .
- Isomers Research indicates the presence of other hexadecanone isomers such as 2-hexadecanone, 4-hexadecanone and 8-hexadecanone in oxidation experiments .
Fragrance and Safety Assessment
- Safety Data Cyclohexadecanone, a related cyclic ketone, has been studied for its safety in fragrance applications. Data suggests it is not genotoxic and has a low potential for skin sensitization .
- Toxicology Studies on cyclohexadecanone show a margin of exposure greater than 100 for repeated dose toxicity and reproductive toxicity endpoints .
Occurrence and Formation
- Oxidation Products this compound, along with other ketones, can be formed during the oxidation of hydrocarbons, such as n-decane and methyl palmitate blends .
- Aerosol Identification Studies have identified 3-hexadecanone, 6-hydroxy-5-decanone, and 1,8/1,9-hexadecanedione in oxidized organic aerosols using protonated molecular ions .
Potential Applications
Given the information, potential applications of this compound can be inferred, though direct case studies are not available in the search results.
- Chemical Synthesis : As a ketone, this compound can be an intermediate in synthesizing more complex molecules in pharmaceuticals, fragrances, or polymers.
- Fragrance Industry : Similar to cyclohexadecanone, it may be used in fragrances, pending further toxicological assessment .
- Analytical Chemistry : As an internal standard in chromatography for lipid analysis .
- Oxidation Research : Studying its formation and reactions can provide insights into combustion processes .
Mechanism of Action
The mechanism of action of 6-Hexadecanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, influencing pathways such as fatty acid oxidation and synthesis. Its ketone functional group allows it to participate in various biochemical reactions, making it a versatile compound in metabolic studies .
Comparison with Similar Compounds
Positional Isomers: 5-Hexadecanone and 7-Hexadecanone
Both 5-hexadecanone (CAS 41903-81-5) and 7-hexadecanone (CAS 45206-91-5) share the same molecular formula (C₁₆H₃₂O) and molecular weight (240.43 g/mol) as this compound but differ in the position of the ketone group (Figure 1).
Key Inferences:
- Solubility and Reactivity: The ketone group’s position influences polarity. Mid-chain ketones (e.g., this compound) may exhibit balanced hydrophobic-hydrophilic interactions compared to isomers with ketones closer to the terminal ends (e.g., 5- or 7-positions). This could affect solubility in aqueous or lipid environments .
Homolog: 6-Dodecanone
6-Dodecanone (CAS 6064-27-3) is a shorter-chain homolog with the formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol. Its 12-carbon chain reduces hydrophobicity compared to hexadecanone derivatives.
Key Differences:
- Volatility and Boiling Point: Shorter chain length lowers molecular weight, increasing volatility. This property makes 6-dodecanone more suitable for applications requiring rapid evaporation, such as solvent formulations .
Comparative Data Table
Research Findings and Gaps
- This compound: Demonstrated efficacy in lipid-mediated signaling and enzyme inhibition, supported by mechanistic studies .
- Positional Isomers : Lack of comparative studies limits understanding of how ketone position affects bioactivity. Computational modeling or in vitro assays could clarify these differences.
- 6-Dodecanone: Primarily characterized for physical properties; its biological relevance remains underexplored .
Biological Activity
6-Hexadecanone, also known as hexadecan-6-one, is a long-chain aliphatic ketone with the molecular formula C₁₆H₃₂O. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₆H₃₂O
- Molecular Weight : Approximately 240.42 g/mol
- Structure : Contains a carbonyl group (C=O) located at the sixth carbon of the hexadecane chain.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial effects against various pathogens. It is believed to disrupt bacterial membranes, leading to cell lysis and death .
- Inhibition of Fatty Acid Synthetase : This compound has been shown to inhibit fatty acid synthetase activity in liver tissues, which may have implications for lipid metabolism and conditions such as insulin resistance and type 2 diabetes .
- Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
- Influence on Lipid Metabolism : It has been reported that this compound can affect lipid accumulation in adipocytes by modulating gene expression related to lipogenesis, thus impacting overall metabolic health.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The carbonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. For instance, it may inhibit acetyl-CoA carboxylase, a crucial enzyme in fatty acid synthesis.
- Gene Expression Modulation : This compound can act as a ligand for nuclear receptors involved in lipid homeostasis, influencing the transcription of genes related to lipid metabolism .
- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, causing alterations in membrane fluidity and integrity, which is critical for its antimicrobial activity .
Table 1: Summary of Biological Activities and Effects of this compound
Case Study Example
A study published in PubMed explored the effects of this compound on liver tissues in animal models. The results demonstrated that at low concentrations, it enhanced lipid metabolism and improved energy balance. However, at higher doses, it exhibited toxic effects characterized by elevated liver enzymes and histopathological changes, emphasizing the importance of dosage optimization for therapeutic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
